N-(4-Bromopheneethyl-phthalimide

Übersicht

Beschreibung

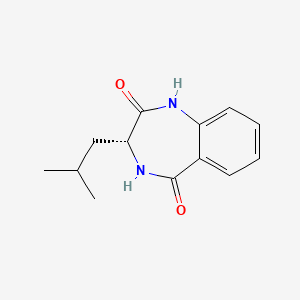

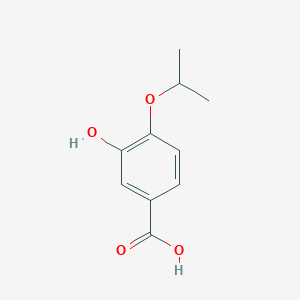

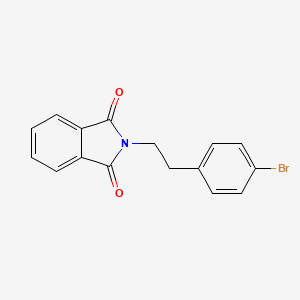

“2-(4-Bromophenethyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H12BrNO2 . It is a derivative of isoindoline, a heterocyclic organic compound .

Synthesis Analysis

The synthesis of isoindoline derivatives has been a focus of much research due to their presence in a wide array of bioactive molecules . A novel synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds were derived from analogs of important biogenic amines .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenethyl)isoindoline-1,3-dione” is available as a 2D Mol file or as a computed 3D SD file . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .Chemical Reactions Analysis

Isoindolines and their derivatives have been synthesized through various pathways . For instance, a new series of phthalimide derivatives were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent .Physical and Chemical Properties Analysis

The compound has a molecular weight of 316.15 . Its InChI Code is 1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-14 (18)12-3-1-2-4-13 (12)15 (17)19/h1-8H,9H2 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

Isoindoline-1,3-dione derivatives, including 2-(4-Bromophenethyl)isoindoline-1,3-dione, are important in material science and medicine as building blocks for various applications. For instance, there's a significant focus on developing environmentally friendly catalytic systems for synthesizing these derivatives, as demonstrated by the use of Water Extract of Onion Peel Ash (WEOPA) method. This method offers advantages like the non-usage of harmful reagents and provides an alternative for bio-waste management (M. Journal et al., 2019).

Crystal Structure Analysis

The crystal and molecular structures of isoindoline-1,3-dione derivatives are of interest in the scientific community. For example, the study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione’s crystal structure revealed insights into its molecular arrangement and intermolecular interactions (G. Duru et al., 2018).

Antimicrobial Studies

Some isoindoline-1,3-dione derivatives have been synthesized and studied for their antimicrobial activities. These studies involve characterizing the structure of these compounds and testing their efficacy against various microorganisms, which highlights the potential medicinal applications of these derivatives (H. Ghabbour et al., 2016).

Potential in Anti-allergic Therapy

Research on 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione, a synthetic phthalimide derivative related to 2-(4-Bromophenethyl)isoindoline-1,3-dione, shows its potential in anti-allergic therapy. It exhibited anti-inflammatory effects and suppressed allergic responses in asthma models, suggesting the therapeutic potential of similar isoindoline-1,3-dione derivatives in treating allergies and asthma (Jin Huang et al., 2018).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of various isoindoline-1,3-dione derivatives are crucial for understanding their properties and potential applications. Studies cover the preparation, structure elucidation, and evaluation of these compounds in various chemical processes and applications (J. Klose et al., 1997).

Wirkmechanismus

Target of Action

The primary target of 2-(4-Bromophenethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

2-(4-Bromophenethyl)isoindoline-1,3-dione interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s affinity for the receptor was predicted through in silico analysis, which assessed the binding energy (∆G) of the compound to the receptor .

Biochemical Pathways

The interaction of 2-(4-Bromophenethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in transmitting signals in the brain that coordinate movement, behavior, and cognition. Changes in this pathway can have downstream effects on these physiological processes.

Pharmacokinetics

The pharmacokinetic properties of 2-(4-Bromophenethyl)isoindoline-1,3-dione were predicted using in silico analysis . This analysis assessed the compound’s potential for absorption, distribution, metabolism, and excretion (ADME).

Result of Action

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing greener synthesis techniques and exploring their potential applications in treating various diseases .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with the human dopamine receptor D2

Cellular Effects

Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2-[2-(4-bromophenyl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQWVPXYIADCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B3093349.png)

![7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093360.png)

![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B3093367.png)